

Solubility Profile of Hydroxy-Methoxycinnamic Acids in Organic Solvents

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Compound of Interest

Compound Name: *(E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid*

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An In-Depth Technical Guide for Drug Development & Process Chemistry[1] Executive Summary

Hydroxy-methoxycinnamic acids (HMCAs)—principally Ferulic Acid (FA), Sinapic Acid (SA), and Isoferulic Acid—are critical precursors in the synthesis of active pharmaceutical ingredients (APIs), UV filters, and antioxidant formulations.[1] Their amphiphilic nature, characterized by a lipophilic propenoic tail and a hydrophilic phenolic head, creates complex solubility behaviors that defy simple "like-dissolves-like" heuristics.[1]

This guide synthesizes thermodynamic data and experimental protocols to optimize solvent selection for HMCAs. It establishes that while polar protic solvents (alcohols) offer moderate solubility suitable for crystallization, polar aprotic solvents (DMSO, PEG-400) provide the high-load solubility required for liquid formulations.[1]

Molecular Architecture & Solvation Mechanisms

To predict solubility, one must understand the competition between the crystal lattice energy of the solid HMCA and the solvation energy provided by the solvent.

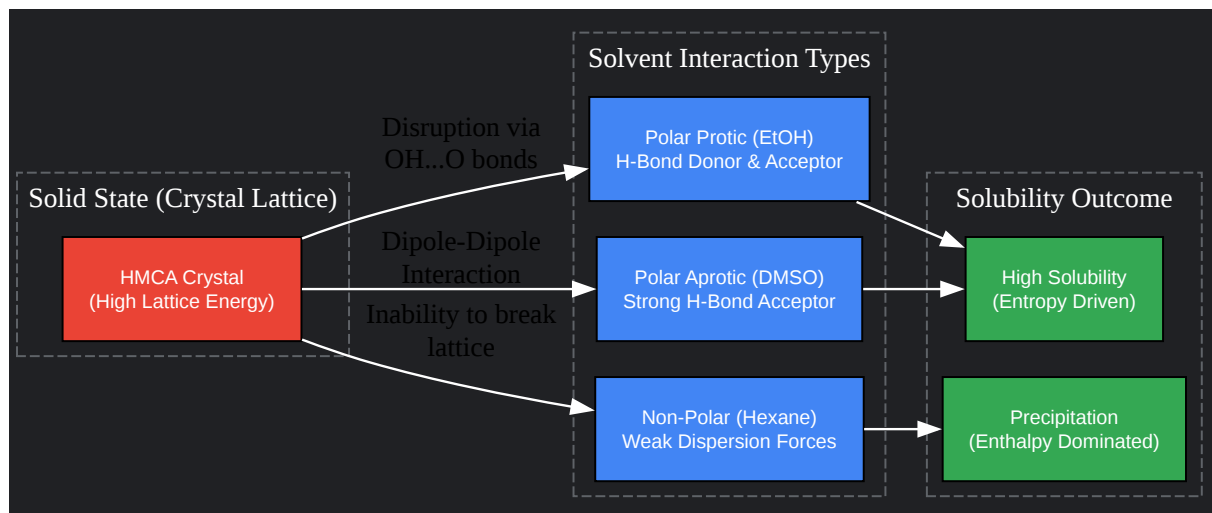
Structural Determinants

HMCAs possess three functional domains governing their interaction with solvents:

- Phenolic Hydroxyl Group: Acts as a Hydrogen Bond Donor (HBD).[1]
- Methoxy Group(s): Acts as a weak Hydrogen Bond Acceptor (HBA).
- Carboxylic Acid Tail: Capable of dimerization and strong H-bonding.[1]

Solute-Solvent Interactions[1]

- In Alcohols (MeOH, EtOH): The solvent acts as both HBD and HBA, disrupting the intermolecular H-bonds of the HMCA crystal lattice.
- In Esters (Ethyl Acetate): Solvation is driven by dipole-dipole interactions and the HBA capability of the carbonyl oxygen, though less effective than alcohols due to the lack of HBD capability.
- In Water: The hydrophobic aromatic ring and propenoic chain dominate, resulting in extremely low solubility (mole fraction) due to the high energy cost of cavity formation in the water network.



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Figure 1: Mechanistic pathways of HMCA solvation.[1] High solubility requires solvents that can effectively disrupt the strong intermolecular hydrogen bonding of the crystal lattice.

Thermodynamic Modeling Framework

Reliable solubility data is not merely empirical; it follows strict thermodynamic laws.[1][2] For HMCAs, the dissolution process is endothermic (

) and entropy-driven (

).[1]

The Modified Apelblat Equation

The most accurate model for correlating HMCA solubility with temperature is the Modified Apelblat equation. This semi-empirical model assumes the enthalpy of solution is a linear function of temperature:

- : Mole fraction solubility[3][4][5][6][7][8]
- : Absolute temperature (Kelvin)[1][4][6][7][9][10][11]

- : Empirical model parameters derived from regression analysis.

Application: When designing a crystallization process, use the

parameter to estimate the sensitivity of solubility to cooling. A large negative

value indicates a steep solubility curve, ideal for cooling crystallization.

Van't Hoff Analysis

To determine the thermodynamic driving forces, the Van't Hoff equation is applied:

[1]

- Positive

: Indicates heat is absorbed.[1] Higher temperatures significantly increase solubility.[1]

- Positive

: Indicates the disorder of the system increases as the ordered crystal lattice breaks down into the chaotic solvent mixture.

Empirical Solubility Profiles

The following data summarizes the solubility hierarchy of Ferulic Acid (FA) and Sinapic Acid (SA). Data is synthesized from high-precision isothermal saturation studies (Shakeel et al., 2017; 2019).[1]

Table 1: Comparative Solubility at 298.15 K (25°C)

Values are expressed in Mole Fraction (

).

| Solvent Category | Solvent | Ferulic Acid () | Sinapic Acid () | Suitability |
|------------------|---------------|------------------|------------------|----------------------------|
| Polar Aprotic | PEG-400 | ~14.50 | ~12.10 | High Load Formulations |
| | DMSO | ~5.80 | ~14.20 | Reaction Solvent |
| Polar Protic | Methanol | ~2.50 | ~0.31 | Crystallization/Extraction |
| | Ethanol | ~2.40 | ~0.28 | Green Extraction |
| | Isopropanol | ~1.80 | ~0.26 | Crystallization |
| Esters | Ethyl Acetate | ~1.50 | ~0.42 | Purification |
| Aqueous | Water | ~0.01 | ~0.006 | Anti-Solvent |

Key Insights for Process Design:

- The "PEG Effect": PEG-400 offers solubility orders of magnitude higher than alcohols.^[1] This is due to the multiple ether oxygens acting as H-bond acceptors for the phenolic protons of HMCAs.^[1]
- Methoxylation Impact: Sinapic acid (two methoxy groups) generally shows lower solubility in alcohols compared to Ferulic acid (one methoxy group) due to increased crystal lattice stability, but higher solubility in DMSO due to increased polarizability.
- Temperature Sensitivity: Solubility in Ethyl Acetate is highly sensitive to temperature, making it the superior solvent for purification via cooling crystallization.

Standardized Protocol: Isothermal Saturation

Method

To generate reproducible solubility data for HMCAs, the Shake Flask (Isothermal Saturation) method is required. This protocol ensures thermodynamic equilibrium is reached.^[1]

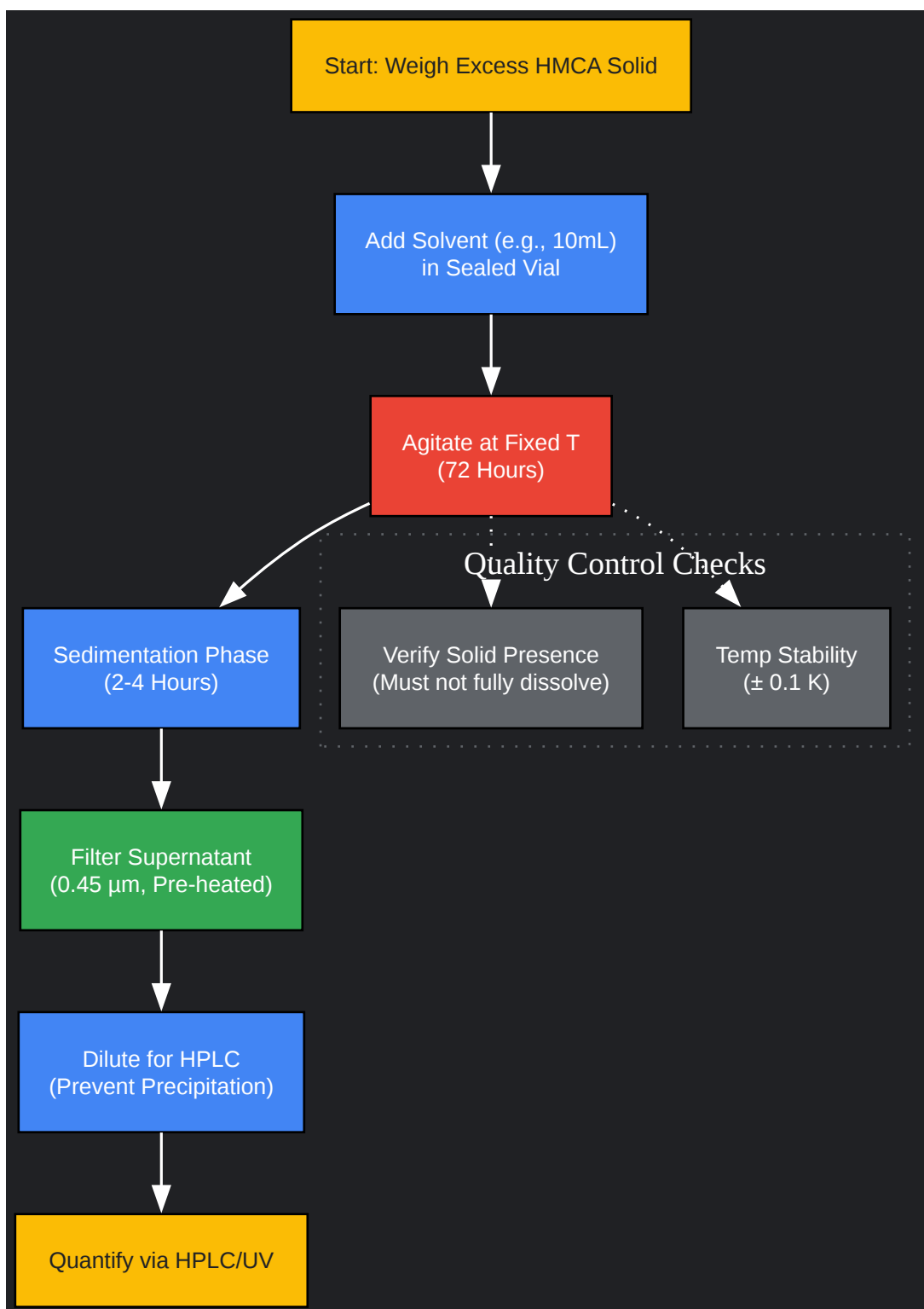
Equipment Requirements

- Orbital Shaker or Water Bath Oscillator (Control

K).[1]

- 0.45 μm Syringe Filters (PTFE for organics, Nylon for aqueous).
- HPLC system with UV detection (typically 320 nm).

Step-by-Step Workflow



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Figure 2: Isothermal Saturation Workflow. Critical control points include maintaining excess solid and pre-heating filtration equipment to prevent premature crystallization.

Critical Technical Notes

- Pre-heating: When filtering at elevated temperatures (e.g., 318 K), the syringe and filter must be pre-heated to the same temperature. Failure to do this causes immediate precipitation inside the filter, invalidating the result.
- Solid Phase Analysis: Post-experiment, the residual solid should be analyzed (DSC/XRD) to ensure no polymorphic transition or solvate formation occurred during equilibration.

Advanced Applications: Green Solvents & Purification[8][12]

Deep Eutectic Solvents (DES)

Recent advancements utilize DES (e.g., Choline Chloride:Urea) for HMCA extraction.[1]

- Mechanism: The depression of the melting point in DES creates a liquid network of H-bonds that solubilizes HMCAs 5–10x better than water.
- Recommendation: Use Choline Chloride:Ethylene Glycol (1:2 molar ratio) for maximum extraction efficiency from biomass.

Purification Strategy

To purify crude Ferulic or Sinapic acid:

- Dissolution: Dissolve crude solid in Ethanol at 60°C (near saturation).
- Filtration: Hot filtration to remove insoluble biomass.[1]
- Anti-Solvent Addition: Slowly add Water (pre-heated to 60°C) until turbidity appears.[1]
- Cooling: Ramp down temperature to 5°C at a rate of 5°C/hour.
- Result: High purity crystals (>99%) due to the steep solubility drop in Ethanol/Water mixtures.

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